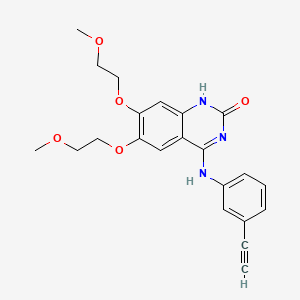
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure featuring chlorine, fluorine, and methyl groups attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one typically involves the chlorination and fluorination of suitable precursor compounds. One common method involves the reaction of 2-chloro-6-methylphenol with a fluorinating agent under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives or other reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinone derivatives or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one: Unique due to the presence of both chlorine and fluorine atoms.
2-Chloro-6-methylphenol: Lacks the fluorine atoms, making it less reactive in certain contexts.
4,4-Difluoro-6-methylcyclohexa-2,5-dien-1-one:
Uniqueness
The combination of chlorine and fluorine atoms in this compound imparts unique reactivity and properties, making it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with different molecular targets sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C7H5ClF2O |
|---|---|
Peso molecular |
178.56 g/mol |
Nombre IUPAC |
2-chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H5ClF2O/c1-4-2-7(9,10)3-5(8)6(4)11/h2-3H,1H3 |
Clave InChI |
IMMOMBFESQPDBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=C(C1=O)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


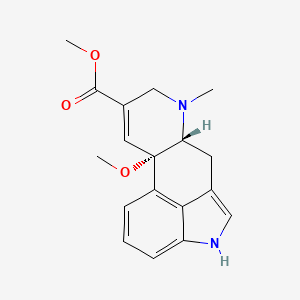

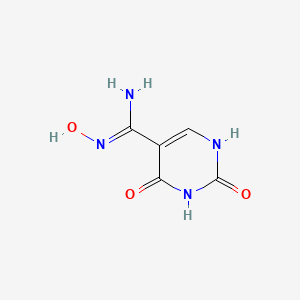
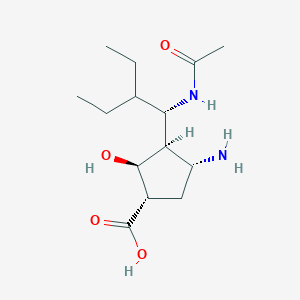

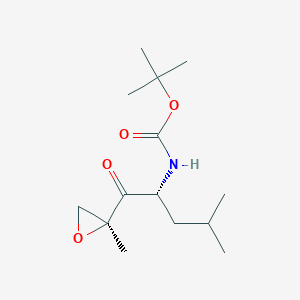

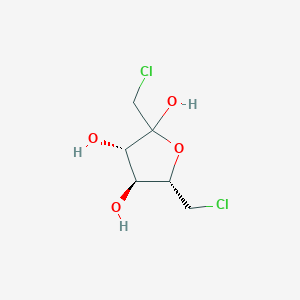

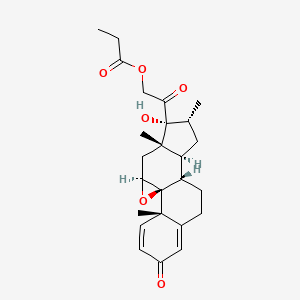
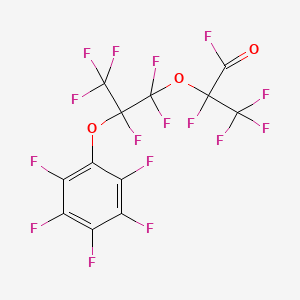
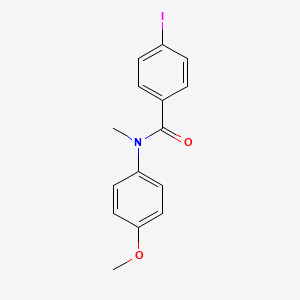
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
